molecular formula C7H14ClNO2S B1376683 3-(Chloromethyl)-1-methanesulfonylpiperidine CAS No. 1082944-42-0

3-(Chloromethyl)-1-methanesulfonylpiperidine

Cat. No. B1376683
CAS RN: 1082944-42-0
M. Wt: 211.71 g/mol
InChI Key: JMDTUSVLLOLIHF-UHFFFAOYSA-N
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Description

Chemical compounds are typically described by their molecular formula, structure, and physical properties such as melting point, boiling point, and solubility .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that a compound undergoes. This can include reactions with other compounds under various conditions, and can provide valuable information about the compound’s reactivity and stability .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties describe how a compound reacts with other compounds .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis and Characterization of Related Compounds: Studies have demonstrated the synthesis and characterization of related compounds, such as 2-chloroethyl(methylsulfonyl)methanesulfonate, highlighting the structural and vibrational properties and potential biological activities of these compounds (Galván et al., 2018).

Reaction Mechanisms and Products

  • Investigation of Reaction Products and Mechanisms: Research has delved into the reaction mechanisms and products of compounds like dimethyl sulfoxide (DMSO), which share some structural similarities with 3-(Chloromethyl)-1-methanesulfonylpiperidine. These studies offer insights into the formation of methane sulfinic acid and other byproducts in various conditions (Arsene et al., 2002).

Industrial Applications

  • Use in Industrial Processes: The utilization of related compounds, such as methanesulfonic acid, in industrial applications like the production of linear alkylbenzenes, showcases potential areas where this compound might find application. These studies underline the efficiency and environmental benefits of such processes (Luong et al., 2004).

Atmospheric Chemistry

  • Role in Atmospheric Chemistry: Investigations into the oxidation of dimethyl sulfide (DMS) and its derivatives, which are structurally related to this compound, provide insights into the formation of atmospheric aerosols and their role in cloud formation (Mardyukov & Schreiner, 2018).

Material Science Applications

  • Applications in Material Science: Research into the synthesis of materials using sulfonate-phosphonate ligands and related compounds indicates potential applications in material science, such as in the construction of three-dimensional self-assemblies (Shankar et al., 2011).

Photoluminescence Studies

  • Investigation of Photoluminescent Properties: Studies on the structure and photoluminescence properties of various complexes, including those with functional groups similar to this compound, reveal potential applications in the development of luminescent materials (Gao et al., 2014).

Green Chemistry

  • Contribution to Green Chemistry: Research on the synthesis of related compounds with a focus on green metric evaluation, such as in the case of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, highlights the importance of environmentally-friendly approaches in chemical synthesis, which could be applicable to this compound (Gilbile et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level. This is particularly important in the field of drug discovery, where understanding the mechanism of action can guide the design of new drugs .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, including physical and health hazards, precautions for safe handling and use, and procedures for dealing with spills or exposure .

Future Directions

The future directions of research on a compound can depend on many factors, including its potential applications, current limitations, and recent advances in related fields .

properties

IUPAC Name

3-(chloromethyl)-1-methylsulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDTUSVLLOLIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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